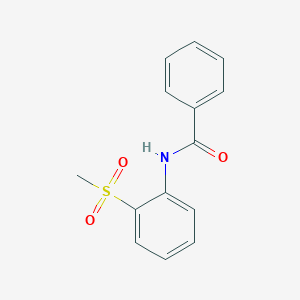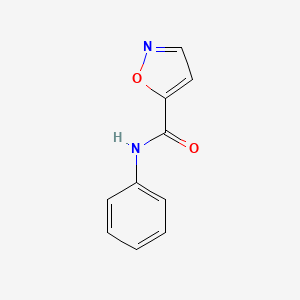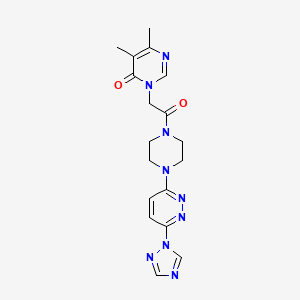
2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a chloro substituent and a dimethylamino-naphthyl-ethyl side chain, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Side Chain: The dimethylamino-naphthyl-ethyl side chain can be introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.
Medicine: Possible pharmacological applications, such as in the development of new therapeutic agents.
Industry: Utilization in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the naphthyl group, which may result in different chemical and biological properties.
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide: Lacks the chloro substituent, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both the chloro substituent and the dimethylamino-naphthyl-ethyl side chain in 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide may confer unique properties, such as specific binding affinities, reactivity, and biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-24(2)20(14-23-21(25)18-11-5-6-13-19(18)22)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNABUOLSBLBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)
![1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2385870.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)



![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)
![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)

![3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-1H,4H-indeno[1,2-c]pyrazole](/img/structure/B2385882.png)

